7-Iodoimidazo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, chloramine, and formamidine acetate. The reaction is carried out in the presence of a catalyst such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) to facilitate the cyclization and subsequent iodination .
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and safety. The synthesis involves a two-vessel-operated process where the starting materials are reacted under controlled conditions to ensure high purity and yield. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and other strong bases are commonly used.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Coupling: Transition metal catalysts like palladium are often used.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
7-Iodoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for antiviral and anticancer therapies.
Industry: The compound is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[2,1-f][1,2,4]triazines: These are structurally related but have different biological activities and applications.
Uniqueness: 7-Iodoimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C5H3IN4 |
---|---|
Molekulargewicht |
246.01 g/mol |
IUPAC-Name |
7-iodoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
InChI-Schlüssel |
ASTAMJISISBBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=N1)C=NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.